Bienvenue dans la boutique en ligne BenchChem!

FM-381

JAK3 kinase inhibitor selectivity profiling

FM-381 is the only commercially available JAK3 inhibitor combining >400-fold selectivity over JAK1 and >2,700-fold over JAK2 with a covalent-reversible mechanism targeting the unique Cys909 gatekeeper residue. Unlike pan-JAK inhibitors, it achieves complete JAK3 inhibition at 100 nM without confounding off-isoform activity—validated by the matched negative control FM-479. A selectivity score of 0.002 against 410 kinases and prolonged target residence time (t1/2off = 4.2 hr) make it indispensable for discriminating JAK3-specific signaling in T cells, BMDMs, and kinase profiling.

Molecular Formula C24H24N6O2
Molecular Weight 428.496
CAS No. 2226521-65-7
Cat. No. B607483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFM-381
CAS2226521-65-7
SynonymsFM-381;  FM 381;  FM381.
Molecular FormulaC24H24N6O2
Molecular Weight428.496
Structural Identifiers
SMILESCN(C)C(=O)C(=CC1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)C#N
InChIInChI=1S/C24H24N6O2/c1-29(2)24(31)15(13-25)12-17-8-9-20(32-17)23-28-19-14-27-22-18(10-11-26-22)21(19)30(23)16-6-4-3-5-7-16/h8-12,14,16H,3-7H2,1-2H3,(H,26,27)/b15-12+
InChIKeyGJMZWYLOARVASY-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FM-381 (CAS 2226521-65-7): JAK3-Selective Covalent-Reversible Inhibitor for High-Fidelity Kinase Profiling


FM-381 is a potent, covalent-reversible inhibitor of Janus Kinase 3 (JAK3) that targets the unique cysteine 909 residue at the gatekeeper position +7. As a chemical probe developed by the Structural Genomics Consortium (SGC), FM-381 achieves picomolar inhibitory activity against JAK3 (IC₅₀ = 127 pM) with exceptional kinome-wide selectivity [1]. The compound induces an unprecedented arginine-binding pocket via its nitrile substituent, a structural feature not observed with other JAK inhibitors [2]. FM-381 is supplied as a research-use-only tool compound (≥98% purity by HPLC) specifically validated for in vitro target engagement studies, cellular pathway dissection, and mechanistic validation of JAK3-dependent signaling [3].

FM-381 vs. Generic JAK Inhibitors: Why Substitution Compromises Experimental Reproducibility


Broad-spectrum JAK inhibitors such as tofacitinib and ruxolitinib inhibit multiple JAK isoforms (JAK1, JAK2, JAK3, and TYK2) with varying potencies, making them unsuitable for experiments requiring isoform-specific mechanistic interrogation [1]. Substituting FM-381 with these pan-JAK inhibitors introduces confounding off-target effects that obscure JAK3-specific contributions to signaling pathways. Unlike ATP-competitive inhibitors that lack covalent engagement, FM-381 employs a reversible covalent mechanism targeting the JAK3-specific Cys909 residue, a feature absent in JAK1 and JAK2, thereby achieving selectivity ratios exceeding 400-fold against the nearest off-target JAK family member [2]. Generic substitution without equivalent quantitative selectivity profiling directly undermines the fidelity of target validation studies and may lead to erroneous conclusions regarding JAK3 biology.

FM-381 Comparative Performance Data: Quantitative Differentiation from Tofacitinib and JAK Family Members


Direct Head-to-Head Comparison: FM-381 vs. Tofacitinib in Radiometric Kinase Assays

In a direct head-to-head radiometric assay comparison conducted under identical experimental conditions ([ATP] = 10 μM), FM-381 demonstrates >3-fold greater potency against JAK3 relative to the clinically approved JAK1/3 inhibitor tofacitinib [1]. This quantitative difference is accompanied by dramatically divergent isoform selectivity profiles, with FM-381 exhibiting far greater discrimination against JAK1, JAK2, and TYK2 than tofacitinib [1].

JAK3 kinase inhibitor selectivity profiling tofacitinib

JAK Family Isoform Selectivity: FM-381 vs. Clinical JAK Inhibitors (Ruxolitinib, Baricitinib)

Cross-study comparison of clinically approved JAK inhibitors reveals that FM-381 possesses selectivity ratios for JAK3 over other JAK family members that are orders of magnitude greater than those of ruxolitinib and baricitinib [1][2]. Whereas ruxolitinib and baricitinib exhibit IC₅₀ values against JAK1 and JAK2 in the low nanomolar range (similar to their JAK3 potency), FM-381 maintains sub-nanomolar JAK3 potency while requiring >50 nM to affect JAK1 and >300 nM for JAK2 [1][2].

JAK3 isoform selectivity ruxolitinib baricitinib

Kinome-Wide Selectivity: FM-381 Profiling Against 410 Kinases

FM-381 was profiled against a panel of 410 protein kinases at concentrations of 100 nM and 500 nM. At 100 nM, FM-381 exhibits no relevant inhibition of any kinase other than JAK3, demonstrating an exceptionally clean off-target profile [1]. At 500 nM (approximately 4,000-fold above the JAK3 IC₅₀), FM-381 moderately inhibits only 11 additional kinases with residual activities below 50% [2]. The selectivity score (number of kinases inhibited >90% divided by total kinases tested) is 0.002, indicating that fewer than 0.2% of kinases in the panel are substantially inhibited at the screening concentration [1].

kinome selectivity off-target profiling chemical probe SGC

Cellular Pathway Selectivity: JAK3-Dependent vs. JAK3-Independent Cytokine Signaling in Primary Human CD4⁺ T Cells

In primary human CD4⁺ T cells, FM-381 demonstrates clear discrimination between JAK3-dependent and JAK3-independent signaling pathways. FM-381 blocks IL-2-stimulated (JAK3/JAK1-dependent) STAT5 phosphorylation at 100 nM, while leaving IL-6-stimulated (JAK1/JAK2/TYK2-dependent, JAK3-independent) STAT3 phosphorylation unaffected at concentrations up to 1 μM [1][2]. This contrasts with tofacitinib, which exhibits potent inhibition of both IL-2- and IL-6-stimulated signaling due to its JAK1 inhibitory activity [2].

cellular pharmacology STAT5 STAT3 T cell cytokine

Unique Binding Mode: Covalent-Reversible Engagement of JAK3 Cys909 with Induced Arginine Pocket

Crystallographic analysis (PDB ID: 5LWM) reveals that FM-381 induces an unprecedented binding pocket in JAK3 through interactions of its nitrile substituent with arginine residues [1][2]. This ligand-induced conformational change creates a unique binding environment not present in JAK1, JAK2, or TYK2. FM-381 engages JAK3 Cys909 via a reversible covalent mechanism, forming a covalent bond that can dissociate, distinguishing it from irreversible covalent inhibitors that permanently modify their targets [1].

covalent inhibitor crystallography binding mode structural biology

Bromodomain Counter-Screening: Inactivity Against Common Epigenetic Off-Targets

Kinase inhibitors frequently exhibit off-target activity against bromodomain-containing proteins (BRDs), which can confound interpretation of cellular phenotypes. FM-381 was counter-screened against a panel of frequently hit BRDs (BRD4, BRPF, CECR, FALZ, TAF1, BRD9) using HTRF assay technology [1][2]. FM-381 showed no significant activity against any tested BRD except TAF1, for which an IC₅₀ of approximately 500 nM was observed, representing a >1,000-fold selectivity window relative to JAK3 [1].

bromodomain epigenetics off-target counter-screening

FM-381 Optimal Use Cases: High-Confidence JAK3 Target Validation and Pathway Dissection


JAK3-Specific Target Engagement and Occupancy Studies

FM-381 enables definitive assessment of JAK3 target engagement in cellular and biochemical systems. Its picomolar JAK3 potency (IC₅₀ = 127 pM) combined with >400-fold selectivity over JAK1 ensures that observed pharmacological effects at concentrations ≤100 nM can be confidently attributed to JAK3 inhibition [1]. Researchers can employ FM-381 alongside the structurally matched negative control compound FM-479 to establish rigorous target specificity in occupancy assays and cellular thermal shift assays (CETSA).

Dissecting JAK3-Dependent vs. JAK3-Independent Cytokine Signaling Pathways in Immune Cells

FM-381 is optimally suited for pathway deconvolution experiments in primary immune cells where JAK1 and JAK3 are co-localized at cytokine receptors. At 100 nM, FM-381 selectively blocks IL-2- and IL-4-stimulated STAT5/STAT6 phosphorylation (JAK3/JAK1-dependent) while sparing IL-6-stimulated STAT3 phosphorylation (JAK1/JAK2/TYK2-dependent, JAK3-independent) up to 1 μM [2][3]. This functional selectivity window is not achievable with clinical JAK inhibitors such as tofacitinib, which suppress both pathways at similar concentrations.

Chemical Biology and Probe-Based Target Validation in Drug Discovery

FM-381 is a well-characterized SGC chemical probe suitable for high-fidelity target validation in academic and industrial drug discovery programs. Its kinome-wide selectivity profile (selectivity score = 0.002 across 410 kinases) and clean BRD counter-screening data establish FM-381 as a reference standard for benchmarking the selectivity of novel JAK3 inhibitor candidates [1]. FM-381 can be used in parallel with structurally distinct JAK3 probes to control for compound-specific off-target effects via orthogonal chemical probe approaches.

Structural Biology and Fragment-Based Drug Discovery

The crystallographically defined binding mode of FM-381 (PDB: 5LWM), which induces a unique arginine pocket not present in apo-JAK3 or other JAK isoforms, provides a validated structural template for structure-based drug design efforts [2]. Medicinal chemistry teams can leverage the FM-381 scaffold and its detailed SAR as a starting point for optimizing JAK3-selective clinical candidates, as demonstrated by subsequent work on FM-381 derivatives with improved pharmacokinetic properties for in vivo applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for FM-381

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.